

An In-depth Technical Guide to 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2-Diethylhexanoic acid*

Cat. No.: *B031113*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

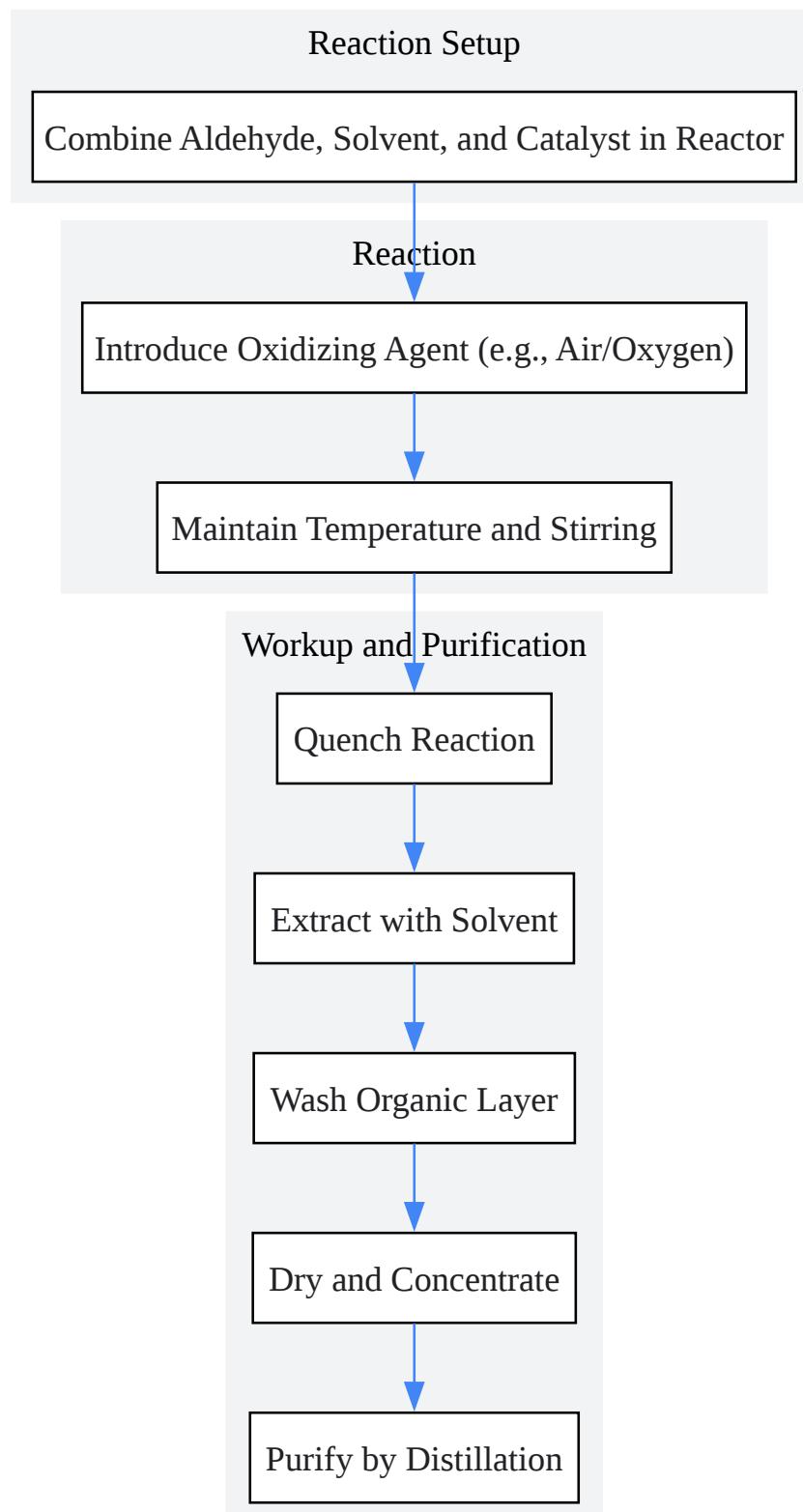
Introduction

2,2-Diethylhexanoic acid, with the CAS number 4528-37-4, is a branched-chain carboxylic acid.^[1] Its structure, featuring two ethyl groups on the alpha-carbon of a hexanoic acid backbone, gives it distinct physical and chemical properties.^[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications, tailored for a technical audience. The compound is a liquid at room temperature, typically colorless to a pale yellow, and possesses a characteristic odor.^[1] It is soluble in organic solvents but has limited solubility in water.^[1]

Chemical and Physical Properties

The unique branched structure of **2,2-diethylhexanoic acid** influences its physical and chemical characteristics.^[1] These properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C10H20O2	[1] [2] [3] [4] [5]
Molecular Weight	172.26 g/mol	[2] [4] [5]
CAS Number	4528-37-4	[1] [2] [3] [4]
Density	0.914 - 0.915 g/cm ³	[3] [4] [6]
Boiling Point	135 °C (at 25 Torr)	[4]
265.6 °C (at 760 mmHg)	[3] [6]	
Flash Point	121.3 °C	[3]
pKa	4.86 ± 0.45 (Predicted)	[4]
Refractive Index	1.442	[3]
Solubility	Miscible with water, ether, ethanol, chloroform	[6]
LogP	3.06760	[3]
Topological Polar Surface Area	37.3 Å ²	[2]


Spectroscopic Data

While a comprehensive set of spectra for **2,2-diethylhexanoic acid** is not readily available in the public domain, related compounds offer insights into the expected spectral characteristics. For instance, the NIST WebBook provides infrared and mass spectrometry data for the isomeric 2-ethylhexanoic acid.[\[7\]](#)[\[8\]](#)[\[9\]](#) Spectroscopic data for 2,2-dimethylhexanoic acid is also available.[\[10\]](#) Researchers should expect the ¹H NMR spectrum of **2,2-diethylhexanoic acid** to show characteristic signals for the ethyl and butyl protons, and the ¹³C NMR would confirm the ten carbon atoms in their respective chemical environments. The infrared spectrum would be dominated by a strong, broad O-H stretch from the carboxylic acid group and a sharp C=O stretch.

Experimental Protocols

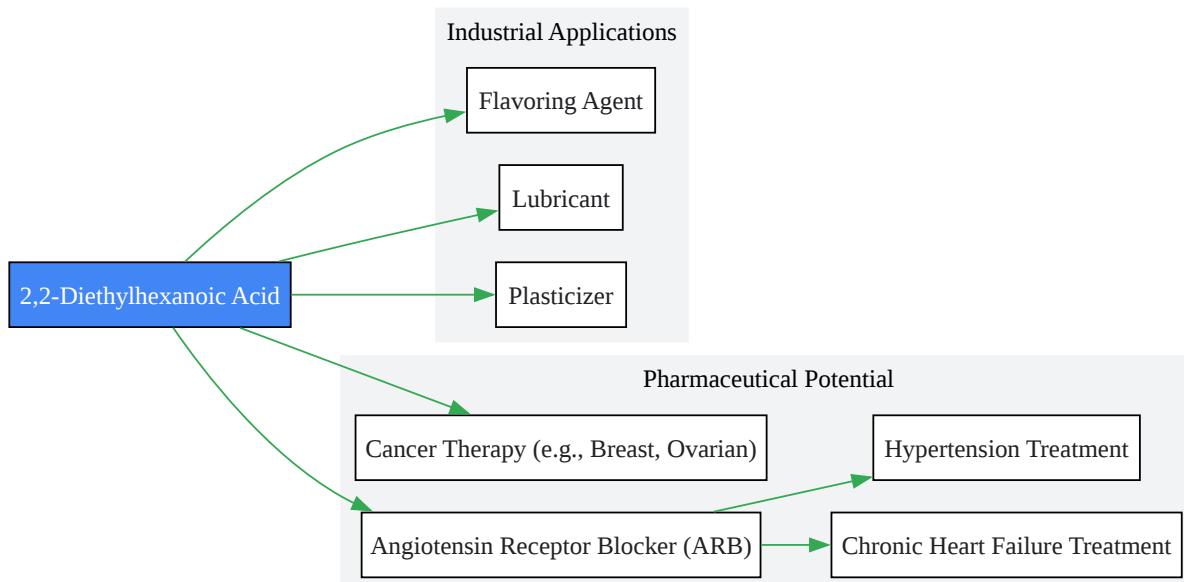
General Synthesis of Branched Carboxylic Acids

While a specific, detailed experimental protocol for the synthesis of **2,2-diethylhexanoic acid** was not found in the provided search results, a general approach for synthesizing similar branched carboxylic acids can be inferred. The synthesis of 2-ethylhexanoic acid, for example, often involves the oxidation of 2-ethylhexanal.^{[11][12]} A general workflow for such a synthesis is outlined below.

[Click to download full resolution via product page](#)

General workflow for the synthesis of a carboxylic acid via oxidation.

A more specific, though related, example is the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal. In one method, isooctyl aldehyde (a precursor to 2-ethylhexanoic acid) is combined with 2-ethylhexanoic acid as a solvent, a ligand, cesium carbonate, and potassium acetate.^[11] The mixture is stirred under a nitrogen atmosphere, and then air is introduced to initiate the oxidation.^[11] The reaction temperature is maintained at 30-35 °C for several hours.^[11]


Another approach for synthesizing a related compound, diethylaminoethanol hexanoate citrate, involves the condensation reaction of hexanoic acid and diethylaminoethanol in toluene with a tetrabutyl titanate catalyst.^[13]

Chemical Reactivity and Stability

2,2-Diethylhexanoic acid is stable under normal temperature and pressure.^[6] However, it should be handled with care, avoiding contact with strong oxidizing agents.^[6] The carboxylic acid functionality allows it to undergo typical reactions such as esterification.

Applications

The branched structure of **2,2-diethylhexanoic acid** makes it a versatile chemical with several industrial and potential therapeutic applications.^[1]

[Click to download full resolution via product page](#)

Potential applications of 2,2-Diethylhexanoic acid.

Industrial Uses:

- Plasticizers and Lubricants: Its branched structure enhances the flexibility and durability of materials, making it effective as a plasticizer and lubricant.[\[1\]](#)
- Flavoring Agent: It has been used as a food processing flavor to enhance the fatty flavor of dairy products.[\[6\]](#)

Pharmaceutical and Biomedical Research:

- Cardiovascular Applications: **2,2-Diethylhexanoic acid** is identified as an important member of the angiotensin receptor blockers (ARBs), which are used to treat chronic heart failure and hypertension by reducing peripheral vascular resistance.[\[6\]](#)

- Oncology: This compound has shown potential in treating certain cancers, such as breast and ovarian cancer, due to its unique mechanism of action.[6]
- Immunology: In vitro studies on the related 2-ethylhexanoic acid have shown that it can inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes, suggesting a potential immunosuppressive effect.[14]

Safety and Handling

For the safe handling of branched carboxylic acids like **2,2-diethylhexanoic acid**, it is crucial to follow standard laboratory safety procedures. Based on safety data for the related 2-ethylhexanoic acid, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[15][16]
- Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[17]
- Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[17]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[15]

First Aid Measures:

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15][17]
- Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[15][16]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
- Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[15]

Conclusion

2,2-Diethylhexanoic acid is a branched-chain carboxylic acid with a unique set of chemical and physical properties that make it valuable in various industrial applications, including as a plasticizer and lubricant. Furthermore, its emerging role as a potential therapeutic agent in cardiovascular disease and oncology highlights its significance in drug development research. Proper handling and adherence to safety protocols are essential when working with this compound. Further research into its biological activities and synthetic pathways will undoubtedly expand its applications in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4528-37-4: 2,2-diethylhexanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,2-Diethylhexanoic acid | C10H20O2 | CID 219314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanoic acid,2,2-diethyl- | CAS#:4528-37-4 | Chemsric [chemsrc.com]
- 4. diethylhexanoic acid CAS#: 4528-37-4 [chemicalbook.com]
- 5. 2,2-Diethylhexanoic acid, CasNo.4528-37-4 BOC Sciences United States [bocscichem.lookchem.com]
- 6. bocsci.com [bocsci.com]
- 7. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 8. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 9. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 10. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 14. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Diethylhexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031113#2-2-diethylhexanoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com